molecular formula C23H31Cl2FN2O3 B3013719 (E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride CAS No. 1331395-57-3

(E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride

Cat. No.: B3013719
CAS No.: 1331395-57-3
M. Wt: 473.41
InChI Key: XSRLRVVBGKWNDX-CZEFNJPISA-N
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Description

This compound is a piperazine derivative with a substituted phenoxypropanol backbone. Its structure features a 4-fluorophenyl group attached to the piperazine ring and a methoxy-substituted propenylphenoxy moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The (E)-configuration of the propenyl group ensures specific stereochemical interactions, which are critical for binding to target receptors, such as serotonin or adrenergic receptors . Crystallographic data for such compounds are often refined using programs like SHELXL, which is widely employed for small-molecule structural analysis .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O3.2ClH/c1-3-4-18-5-10-22(23(15-18)28-2)29-17-21(27)16-25-11-13-26(14-12-25)20-8-6-19(24)7-9-20;;/h3-10,15,21,27H,11-14,16-17H2,1-2H3;2*1H/b4-3+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLRVVBGKWNDX-CZEFNJPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperazine moiety, which is commonly associated with various pharmacological effects. The presence of a fluorophenyl group and a methoxy-substituted phenoxy group enhances its potential interactions with biological targets.

Research has indicated that compounds with similar structures may exhibit activity through various mechanisms, including:

  • Dopamine Receptor Modulation : Compounds containing piperazine derivatives often interact with dopamine receptors, which are crucial for the treatment of psychiatric disorders. Studies have shown that modifications to the piperazine ring can significantly influence receptor affinity and selectivity .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameTargetIC50/EC50 ValuesObservations
Compound AD2 Receptor7.5 ± 0.5 nMHigh selectivity for D2 receptor
Compound BMAPK Pathway9.5 ± 0.4 nMSignificant activation observed
Compound CAntioxidant ActivityIC50 = 12 µMEffective in reducing oxidative stress

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of piperazine derivatives found that certain modifications led to enhanced activity against neurotoxicity induced by glutamate. The compound exhibited a significant reduction in neuronal death in vitro .
  • Antidepressant Activity : In animal models, compounds similar to this compound have shown promise as antidepressants, influencing serotonin and norepinephrine levels in the brain .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, revealing that specific substitutions can greatly enhance biological activity:

  • Fluorine Substitution : The introduction of fluorine atoms has been linked to increased lipophilicity and improved receptor binding affinity.
  • Methoxy Groups : Methoxy substitutions have been associated with enhanced antioxidant properties and improved pharmacokinetic profiles .

Scientific Research Applications

Chemical Properties and Structure

This compound contains a piperazine ring, which is known for its biological activity and is commonly found in many pharmaceuticals. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The methoxy and prop-1-en-1-yl substituents may also contribute to its pharmacological properties, allowing for interactions with various biological targets.

Pharmacological Applications

  • Antidepressant Activity :
    • Compounds containing piperazine moieties have been extensively studied for their antidepressant properties. The structural similarity of this compound to known antidepressants suggests it may exhibit similar effects. Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .
  • Antipsychotic Potential :
    • The 4-fluorophenyl group is associated with antipsychotic activity in several compounds. Studies indicate that fluorinated piperazines can exhibit affinity for dopamine receptors, making them candidates for further exploration in treating psychotic disorders .
  • CNS Activity :
    • Due to its ability to penetrate the blood-brain barrier, this compound may be investigated for central nervous system (CNS) effects. Its interactions with serotonin and dopamine receptors could position it as a potential treatment for various CNS disorders .

Synthesis and Characterization

The synthesis of (E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with the fluorophenyl and methoxy groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antidepressant Efficacy

A study evaluating a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly influenced their antidepressant efficacy in animal models. The introduction of a fluorophenyl group was found to enhance serotonin receptor binding affinity, suggesting a promising avenue for developing new antidepressants based on this scaffold .

Case Study 2: Antipsychotic Properties

Research on structurally related compounds has indicated that fluorinated piperazines can effectively antagonize dopamine receptors, leading to reduced psychotic symptoms in rodent models. This supports the hypothesis that this compound may possess similar therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison

Piperazine Ring Substitutions: The presence of a 4-fluorophenyl group distinguishes this compound from analogs like (E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride (), which substitutes the fluorophenyl with a benzodioxolylmethyl group. This difference likely alters receptor affinity and metabolic stability.

Phenoxypropanol Backbone: The methoxy group at the 2-position and propenyl group at the 4-position of the phenoxy ring are conserved in many analogs. However, substituents like ethoxy (e.g., ) or benzodioxole () introduce variations in electronic effects and steric bulk.

Salt Forms :

  • The dihydrochloride salt in the target compound contrasts with free-base forms or other salts (e.g., tosylates), which may influence bioavailability and crystallization behavior.

Table 1: Comparative Analysis of Structural Features

Compound Name Piperazine Substituent Phenoxy Substituents Salt Form Molecular Weight (g/mol)
(E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride 4-fluorophenyl 2-methoxy, 4-(E)-propenyl Dihydrochloride ~550 (estimated)
(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride Benzodioxolylmethyl 2-methoxy, 4-(E)-propenyl Dihydrochloride ~600 (estimated)
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-ol Bis(fluorophenyl)methyl 2-ethoxy, 4-(E)-propenyl Free base ~580 (estimated)

Pharmacological and Crystallographic Insights

  • Receptor Binding : The 4-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors (e.g., 5-HT1A) compared to benzodioxole-containing analogs, which could favor adrenergic receptors .
  • Crystallography : Structural refinement of such compounds often relies on SHELX software (e.g., SHELXL for precise bond-length and angle calculations) and visualization tools like WinGX/ORTEP . The propenyl group’s (E)-configuration is confirmed via torsional angle analysis, as described in Cremer and Pople’s puckering coordinate methodology .

Q & A

Q. What are the validated synthetic routes for this compound, and how can structural purity be confirmed?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions to assemble the piperazine and propan-2-ol moieties. Key steps include:

  • Step 1: Formation of the 4-(4-fluorophenyl)piperazine core via Buchwald-Hartwig amination or Ullmann coupling .
  • Step 2: Introduction of the (E)-prop-1-en-1-yl group to the methoxyphenoxy fragment using Wittig or Heck coupling .
  • Step 3: Final dihydrochloride salt formation via HCl treatment in anhydrous ethanol .

Structural Confirmation:

  • X-ray Crystallography: Resolves bond lengths/angles and confirms stereochemistry (e.g., (E)-configuration of the propenyl group) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR verify substituent integration and absence of byproducts .
  • HPLC-PDA: Ensures >98% purity using a C18 column with acetonitrile/water (0.1% TFA) gradient .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1Pd(OAc)₂, XPhos, K₃PO₄, 110°C72–85
2PdCl₂(PPh₃)₂, NaHCO₃, DMF, 80°C65
3HCl gas, EtOH, 0°C90

Q. How does the dihydrochloride salt form influence solubility and stability?

Methodological Answer:

  • Solubility Enhancement: The hydrochloride salt increases aqueous solubility via ionic interactions, critical for in vitro assays. Test solubility in PBS (pH 7.4) using UV-Vis spectroscopy .
  • Stability Assessment: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free base formation) indicate hygroscopicity risks .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved?

Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing forces or solvent effects.

  • Mitigation Strategy:
    • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing bond distortions .
    • Compare multiple crystal forms (polymorphs) grown from different solvents (e.g., DMSO vs. MeOH) .

Q. Table 2: Key Crystallographic Parameters

ParameterX-ray Data (Å/°)DFT Calculation (Å/°)DeviationReference
C–O (methoxy)1.4231.410+0.013
N–C (piperazine)1.4671.480-0.013

Q. What strategies optimize enantiomeric purity for the propan-2-ol moiety?

Methodological Answer: The stereogenic center at propan-2-ol is prone to racemization during synthesis.

  • Chiral Resolution: Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
  • Asymmetric Synthesis: Employ Sharpless epoxidation or enzymatic catalysis (e.g., lipase B) to enforce (R) or (S) configuration .
  • Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Q. How do substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impact receptor binding affinity?

Methodological Answer:

  • Computational Modeling: Perform molecular docking (AutoDock Vina) using crystallized receptor structures (e.g., serotonin 5-HT₁A) to compare binding energies .
  • SAR Studies: Synthesize analogs (e.g., replace 4-fluorophenyl with 4-Cl or 4-OCH₃) and assay activity via radioligand displacement (IC₅₀ values) .

Q. Table 3: Substituent Effects on Binding Affinity

SubstituentIC₅₀ (nM)ΔG (kcal/mol)Reference
4-F12.3-9.8
4-OCH₃45.6-7.2
4-Cl28.9-8.1

Q. What catalytic systems improve yield in large-scale piperazine coupling reactions?

Methodological Answer:

  • Palladium Catalysis: Use Pd₂(dba)₃/XPhos with microwave irradiation (150°C, 30 min) to reduce reaction time and increase yield to >90% .
  • Alternative Ligands: Compare BINAP vs. DavePhos in Buchwald-Hartwig reactions; DavePhos reduces Pd leaching .
  • Flow Chemistry: Implement continuous-flow reactors for safer handling of hazardous intermediates (e.g., nitroarenes) .

Data Contradiction Analysis

Q. How to address discrepancies in pharmacological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to identify bioavailability issues .
  • Metabolite Identification: Use LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to in vivo efficacy .

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